molecular formula C21H23F2N3O5S B2843655 N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 872987-12-7

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2843655
M. Wt: 467.49
InChI Key: TXFFCOZGNKJNTN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains several functional groups, including a sulfonyl group, an oxazinan ring, and two fluorobenzyl groups1. These groups could potentially influence the compound’s reactivity and properties.


Scientific Research Applications

Novel Insecticides and Pest Management

Compounds structurally related to "N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide" have been explored for their potential as novel insecticides. For example, flubendiamide is a unique insecticide with strong activity against lepidopterous pests, including resistant strains. It is safe for non-target organisms and is suitable for integrated pest management programs due to its novel mode of action and distinct insecticidal symptoms (Tohnishi et al., 2005).

Antibacterial Agents for Agriculture

Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in function to the compound , have shown promising antibacterial activities against rice bacterial leaf blight. These compounds, including 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, have demonstrated not only effective antibacterial properties but also an ability to enhance plant resistance against bacterial infections by stimulating the production of defensive enzymes in rice (Shi et al., 2015).

Advances in Organic Synthesis

The exploration of oxidative enantioselective α-fluorination of aliphatic aldehydes has been facilitated by N-heterocyclic carbene catalysis, showcasing the utility of fluorine in modifying chemical reactions. This research demonstrates how specific structural features can overcome challenges such as competitive difluorination and nonfluorination, leading to high enantioselectivities (Li, Wu, & Wang, 2014).

Material Science and Biocompatibility

In material science, the initiation of polymerization by perfluoroalkanesulfoneimides for the creation of biocompatible poly(2-oxazoline)s has been investigated. This approach has led to the development of coatings and hybrid materials with bioactive glass, demonstrating the potential for applications in biomedical engineering and tissue regeneration (Hayashi & Takasu, 2015).

Drug Discovery and Pharmacology

In drug discovery, sulfonyl-1,2,3-triazoles have emerged as convenient synthones for generating heterocyclic compounds, including those with potential therapeutic applications. Their ability to undergo transformations into various biologically active heterocycles underlines the importance of sulfonyl groups in medicinal chemistry (Zibinsky & Fokin, 2013).

Safety And Hazards

As with any chemical compound, safety and hazards would depend on various factors such as the compound’s reactivity, toxicity, and handling procedures. Since this compound contains fluorine atoms, it might belong to the class of organofluorine compounds1. These compounds can have diverse properties and reactivities, so specific safety measures would depend on the exact nature of the compound.


Unfortunately, without more specific information, it’s difficult to provide a comprehensive analysis of this compound. I would recommend consulting scientific literature or databases for more detailed information. If this compound is novel or not widely studied, experimental analysis may be necessary to fully understand its properties and potential applications.


properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O5S/c1-14-11-17(23)7-8-18(14)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFFCOZGNKJNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

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